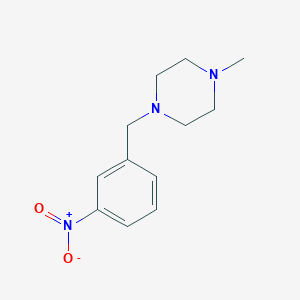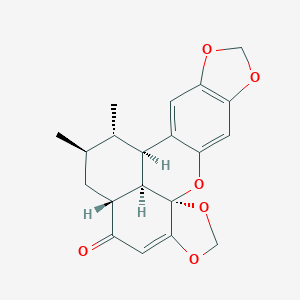
2-Chloro-7-methylnaphthalene
説明
科学的研究の応用
Kinetics and Mechanisms of Halogen Substitution
- Chlorination of 2-Methylnaphthalene: Cum, Mare, Lomas, and Johnson (1967) studied the chlorination of 2-methylnaphthalene, noting the production of various chlorides and acetoxytrichloride, providing insights into the kinetics and mechanisms of aromatic halogen substitution relevant to compounds like 2-chloro-7-methylnaphthalene (Cum et al., 1967).
Structural and Polymorphic Characterization
- Crystalline Forms of Methylnaphthalene: Meresse et al. (1983) identified three crystalline forms of 2-methylnaphthalene, an analysis relevant to the study of this compound's polymorphism and crystalline structure (Meresse et al., 1983).
Chemical Reactions and Compound Formation
- Chlorination Products Analysis: Onodera et al. (1986) investigated the chlorination reactions of methylnaphthalenes, including 2-methylnaphthalene, with hypochlorite, leading to various chloro-substituted and oxygenated compounds, a study that aids in understanding the reactions involving this compound (Onodera et al., 1986).
Catalysis and Industrial Applications
- Oxidation Catalysis for Vitamin K3 Synthesis: Herrmann, Haider, and Fischer (1999) demonstrated the oxidation of 2-methylnaphthalene to 2-methyl-1,4-naphthoquinone, a key precursor for vitamin K3, highlighting the potential of this compound in similar catalytic processes (Herrmann et al., 1999).
Molecular Interactions and Properties
- Intermolecular Interactions in Binary Systems: Calvet et al. (1999) explored the thermodynamic and intermolecular interactions in systems containing 2-methylnaphthalene and halonaphthalenes, providing insights into the interactions of this compound in mixed crystal systems (Calvet et al., 1999).
Synthesis and Preparation Techniques
- Synthesis of Chloronaphthalenes: Prugh, Deana, and Wiggins (1989) outlined a method for the synthesis of chloronaphthalenes, including this compound, from α-tetralones, offering a potential pathway for its preparation (Prugh et al., 1989).
Metabolism and Biological Interactions
- Metabolism of 2-Methylnaphthalene in Guinea Pigs: Teshima et al. (1983) studied the metabolism of 2-methylnaphthalene in guinea pigs, which can be indicative of the metabolic pathways and biotransformation of this compound in similar biological systems (Teshima et al., 1983).
Safety and Hazards
特性
IUPAC Name |
2-chloro-7-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOFXXPVUBKTPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571423 | |
| Record name | 2-Chloro-7-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150256-11-4 | |
| Record name | 2-Chloro-7-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B172478.png)







![3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol](/img/structure/B172497.png)
